(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride is an organic compound characterized by the presence of trifluoromethyl and ethanimidoyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride typically involves the reaction of 2,2,2-trifluoroethanoyl chloride with 4-methylbenzylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethanimidoyl chloride group is susceptible to nucleophilic attack, leading to the formation of substituted products.
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ethanimidoyl chloride group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydroxylamine or hydrazine are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted ethanimidoyl derivatives.
Oxidation: Oximes or hydrazones.
Reduction: Amines.
Scientific Research Applications
(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride involves its interaction with nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The ethanimidoyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-2,2,2-Trifluoro-N-[(4-chlorophenyl)methyl]ethanimidoyl chloride
- (1Z)-2,2,2-Trifluoro-N-[(4-methoxyphenyl)methyl]ethanimidoyl chloride
- (1Z)-2,2,2-Trifluoro-N-[(4-nitrophenyl)methyl]ethanimidoyl chloride
Uniqueness
(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs with different substituents on the phenyl ring.
Properties
CAS No. |
88708-71-8 |
---|---|
Molecular Formula |
C10H9ClF3N |
Molecular Weight |
235.63 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3N/c1-7-2-4-8(5-3-7)6-15-9(11)10(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
OYQNDKHXRKPKLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.